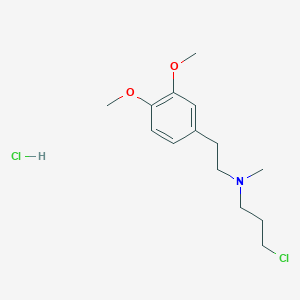
Lycopsamine N-oxide
Vue d'ensemble
Description
Lycopsamine N-oxide is an N-oxide of Lycopsamine, which is a pyrrolizidine alkaloid . It can be found in honey and bee pollen . It occurs in pyrrolizidine alkaloid-containing plants, which are the most common poisonous plants affecting livestock, wildlife, and humans .
Synthesis Analysis
Pyrrolizidine alkaloids are natural secondary metabolites that are mainly produced in plants, bacteria, and fungi as a part of an organism’s defense machinery . They are esters of the amino alcohol necine (which consists of two fused five-membered rings including a nitrogen atom) and one or more units of necic acids . The European Food Safety Authority (EFSA) has identified a group of 17 PAs and their N-oxide derivatives that commonly contaminate food .
Molecular Structure Analysis
The Lycopsamine N-oxide molecule contains a total of 48 bond(s). There are 23 non-H bond(s), 2 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 1 ester(s) (aliphatic), 1 positively charged N, 1 quaternary N, 3 hydroxyl group(s), 2 secondary alcohol(s), 1 tertiary alcohol(s) .
Chemical Reactions Analysis
Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) can cause liver toxicity and genotoxicity in humans and animals, necessitating the development of screening tools for these alkaloids . Ultra-performance liquid chromatography–electrospray ionization-quadrupole-time-of-flight mass spectrometry (UPLC–ESI–Q-TOFMS) can provide accurate precursor and fragment ion mass information .
Physical And Chemical Properties Analysis
Lycopsamine N-oxide is a reference substance for HPLC . It has a molar mass of 315.36 g/mol .
Applications De Recherche Scientifique
Detection and Quantification in Dairy Products
Lycopsamine N-oxide, as a type of pyrrolizidine alkaloid (PA) and its corresponding N-oxide (PANO), has been used in the development of sensitive analytical approaches for the simultaneous detection and quantification in dairy products like cow’s milk . This is crucial because these toxins can potentially transfer into the milk of dairy cows .
Toxicity Screening
Lycopsamine N-oxide is used in the development of screening tools for pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) that can cause liver toxicity and genotoxicity in humans and animals . This is important because these compounds exhibit toxicity when ingested by humans and animals .
Chemical Profiling
The compound is used in the chemical profiling of toxic pyrrolizidine alkaloids in botanical samples . This approach provides a database that can be used to instantly identify alkaloids in botanical samples .
Plant Defense Mechanism Study
Lycopsamine N-oxide, as a type of pyrrolizidine alkaloid (PA) and its corresponding N-oxide (PANO), is synthesized by more than 6,000 plants to protect them against herbivores . This makes it a valuable compound in studying plant defense mechanisms .
Study of Transfer into Food Chain
The compound is used in studies investigating the dangers of secondary exposure through PA accumulation in honey, pollen, eggs, and milk . This is important for understanding the potential risks associated with the food chain .
Reference Substance in Research
Lycopsamine N-oxide is used as a reference substance in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Mécanisme D'action
Target of Action
Lycopsamine N-oxide is a derivative of Lycopsamine, which is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are secondary plant metabolites produced naturally for protection against herbivores in some plant families . .
Mode of Action
It is known that pyrrolizidine alkaloids and their n-oxides can exhibit genotoxic and carcinogenic effects on humans and livestock . They share a common 1-hydroxymethyl-7-hydroxypyrrolizidine core structure (necine base), and a double bond at the 1,2-position is crucial for their toxic potential .
Biochemical Pathways
It is known that pyrrolizidine alkaloids can cause a burst of intracellular reactive oxygen species (ros), mitochondrial apoptosis, and endoplasmic reticulum (er) stress . They can also cause an increase in intracellular Ca2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway .
Result of Action
It is known that pyrrolizidine alkaloids can inhibit the ability of cells to proliferate, colonize, and migrate, and induce apoptosis in a dose-dependent manner .
Action Environment
It is known that the production of pyrrolizidine alkaloids in plants can be influenced by environmental factors such as herbivore attack .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-FVZLBROTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lycopsamine N-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)